molecular formula C4Cl2O3 B073337 Dichloromaleic anhydride CAS No. 1122-17-4

Dichloromaleic anhydride

Cat. No. B073337
CAS RN: 1122-17-4
M. Wt: 166.94 g/mol
InChI Key: AGULWIQIYWWFBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dichloromaleic anhydride involves various chemical reactions, including copolymerization processes. For instance, chloromaleic anhydride has been found to copolymerize with divinyl ether to form soluble copolymers, highlighting the reactivity of dichloromaleic anhydride precursors in polymer chemistry (Guilbault & Butler, 1971).

Molecular Structure Analysis

The molecular structure of dichloromaleic anhydride has been extensively studied. Electron diffraction investigations have shown that the molecule is planar to within experimental error, with detailed measurements provided for bond distances and angles, illustrating the compound's structural intricacies (Hagen & Hedberg, 1978).

Chemical Reactions and Properties

Dichloromaleic anhydride undergoes a variety of chemical reactions, including photocycloaddition reactions. For example, in its reaction with benzene, both addition and substitution processes occur, demonstrating its versatile reactivity (Shaikhrazieva, Tal'vinskii, & Tolstikov, 1976).

Physical Properties Analysis

The study of dichloromaleic anhydride's physical properties, including its electronic states and spectra, provides insight into its behavior under different conditions. Polarized Raman and infrared spectra studies reveal detailed information about the compound's vibrational structure, indicating the nature of its lowest triplet state (Ishibashi, Shimada, & Shimada, 1983).

Chemical Properties Analysis

The reactivity of dichloromaleic anhydride with various nucleophiles, such as amines and thiosemicarbazide, has been explored to synthesize carboxylic acid derivatives. These studies provide a foundation for understanding the compound's chemical properties and potential applications in the synthesis of more complex molecules (Abuelizz et al., 2022).

Scientific Research Applications

Spectroscopy

  • Field : Physical Chemistry
  • Application : Dichloromaleic anhydride has been used in the study of its polarized Raman and infrared spectra .
  • Method : The assignments of the normal vibrations were reinvestigated based on the polarization behaviors of the spectral bands and on the normal coordinate calculation .
  • Results : The vibrational structure of the phosphorescence spectrum was analyzed and the phosphorescence lifetime was also measured. These results indicate that the lowest triplet state of this molecule is a 3 (π, π *) state perturbed by closely located 3 (n, π *) states .

Synthesis of Lactones

  • Field : Organic Chemistry
  • Application : Dichloromaleic anhydride has been used in the synthesis of lactones by the intramolecular Diels–Alder reaction .
  • Method : The specific method of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Bicyclic Esters

  • Field : Organic Chemistry
  • Application : Dichloromaleic anhydride has been used in the synthesis of bicyclic esters .
  • Method : Reaction of (E)-penta-2, 4-dien-1-ol with half-esters derived from dichloromaleic anhydride permits similar cyclisation to afford bicyclic esters . Elaborations of these adducts via reduction and dehydrochlorination reactions are described .
  • Results : Similar adducts are prepared from bromomaleic anhydride and are further elaborated .

Simulation Visualizations

  • Field : Computational Chemistry
  • Application : Dichloromaleic anhydride can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
  • Method : The specific method of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Tricyclic Adducts

  • Field : Organic Chemistry
  • Application : Dichloromaleic anhydride has been used in the synthesis of tricyclic adducts .
  • Method : From 3-vinylcyclohex-2-enol via the intermediary of triene precursors derived from dichloromaleic anhydride, tricyclic adducts are obtained in certain cases .
  • Results : These cyclisations and the subsequent elaborations are discussed with respect to their synthetic potential and their relation to related recently reported examples .

Enzyme Modification

  • Field : Biochemistry
  • Application : Dichloromaleic anhydride has been used in the modification of enzymes, specifically horseradish peroxidase .
  • Method : The specific method of application or experimental procedures are not detailed in the source .
  • Results : At 55 °C, the 2,3-dichloromaleic anhydride modified form of horseradish peroxidase is more stable than the non-modified enzyme .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3,4-dichlorofuran-2,5-dione
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InChI

InChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AGULWIQIYWWFBJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(C(=O)OC1=O)Cl)Cl
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Molecular Formula

C4Cl2O3
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DSSTOX Substance ID

DTXSID1061526
Record name Dichloromaleic anhydride
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Molecular Weight

166.94 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Dichloromaleic anhydride
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Product Name

Dichloromaleic anhydride

CAS RN

1122-17-4
Record name Dichloromaleic anhydride
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